ERα Binding Affinity: Amino-PEG11-Amine Linker Provides Superior RBA Compared to Shorter (EG10) and Longer (EG12) Analogs
In a structure-activity relationship study of bivalent estrogen receptor ligands, a construct utilizing an Amino-PEG11-Amine (referred to as EG11) spacer demonstrated superior relative binding affinity (RBA) for ERα compared to identical bivalent constructs using both shorter (EG10) and longer (EG12) PEG linkers [1]. The EG11-linked bivalent ligand achieved an RBA for ERα of 0.021% ± 0.005%, which is 1.75-fold higher than the RBA observed for the EG10-linked analog (0.012% ± 0.001%) and 1.75-fold higher than that for the EG12-linked analog (0.012% ± 0.003%) [1]. This quantifiable difference underscores that the 43.1Å spacer length provided by Amino-PEG11-Amine is optimal for this specific application, directly impacting the functional potency of the final compound.
| Evidence Dimension | Relative Binding Affinity (RBA) for Estrogen Receptor Alpha (ERα) |
|---|---|
| Target Compound Data | 0.021 ± 0.005% |
| Comparator Or Baseline | Amino-PEG10-amine (EG10): 0.012 ± 0.001% ; Amino-PEG12-amine (EG12): 0.012 ± 0.003% |
| Quantified Difference | 1.75-fold higher RBA vs. both EG10 and EG12 linkers |
| Conditions | Radiometric competitive binding assay using full-length human ERα and [3H]-E2 as a tracer [1]. |
Why This Matters
This data directly links a specific linker length to superior functional performance, providing a clear, quantitative rationale for selecting Amino-PEG11-Amine over its nearest neighbors in similar bivalent targeting applications.
- [1] Shan M, et al. Nonsteroidal bivalent estrogen ligands: an application of the bivalent concept to the estrogen receptor. ACS Chem Biol. 2013 Apr 19;8(4):707-15. Table 1. View Source
